Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate
Description
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate is an ester derivative featuring a propanoate backbone substituted with a 2-methoxyphenyl group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.33 g/mol. The compound’s structure combines aromatic moieties (methoxyphenyl and phenyl) with an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group at the ortho position on the phenyl ring may influence steric and electronic properties, affecting reactivity and interactions in biological systems .
Properties
CAS No. |
6641-77-6 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 3-(2-methoxyphenyl)-2-phenylpropanoate |
InChI |
InChI=1S/C17H18O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-11,15H,12H2,1-2H3 |
InChI Key |
WAGYIRADPNLCOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the formation of the propanoate backbone via carbon-carbon bond formation, followed by esterification. Key intermediates often include substituted phenylpropanoic acids or related hydroxy derivatives that are subsequently methylated.
Method 1: Aldol-Type Addition Using Methyl Trimethylsilyl Dimethylketene Acetal
A green chemistry approach involves the reaction of 2-methoxybenzaldehyde with methyl trimethylsilyl dimethylketene acetal in the presence of catalysts such as Amb-F (a fluorinated ammonium salt) and Dowex-H resin to afford methyl 3-hydroxy derivatives, which can be further converted to the target ester.
Procedure : In a screw-capped vial with magnetic stirring, 2-methoxybenzaldehyde (1 mmol) is reacted with methyl trimethylsilyl dimethylketene acetal (1.5 mmol) and Amb-F (5 mol%) at 60 °C for 3 hours. After addition of tetrahydrofuran and filtration, Dowex-H resin (20 mol%) is added, and the mixture stirred at 30 °C for 5 hours to promote hydrolysis and ester formation.
Workup : The reaction mixture is treated with brine, filtered, and extracted with diethyl ether. The organic layer is dried over a sodium sulfate/potassium carbonate mixture. Excess reagents and solvents are removed under vacuum to yield the pure this compound.
Yield and Purity : Yields typically range from 80% to 90%, with high purity achieved by recrystallization or chromatographic purification.
Environmental Impact : The process is optimized for low E-factor (environmental factor), indicating minimal waste generation (E-factor ~21.5 to 28.9 depending on the substrate).
Method 2: Esterification of 3-(2-Methoxyphenyl)propanoic Acid
An alternative approach involves esterification of the corresponding propanoic acid precursor:
Preparation of 3-(2-Methoxyphenyl)propanoic acid : This acid is synthesized by reduction of 3-(2-methoxyphenyl)propan-1-ol or via other classical synthetic routes.
Esterification Procedure : The acid (1 equiv) is dissolved in methanol and treated with acid catalysts or reagents such as dimethyl carbonate under reflux conditions to afford the methyl ester.
Reduction Step : Borane-tetrahydrofuran complex can be used to reduce the acid to the alcohol intermediate, which is then oxidized or esterified accordingly.
Yield : Reported yields for the alcohol intermediate are near quantitative (100%), and subsequent esterification yields are typically above 80%.
Method 3: Carbonylation and Alkylation Routes
Carbonylation : Methoxycarbonylation of ethylene in the presence of palladium catalysts and phosphine ligands can be used to introduce the ester group onto aromatic precursors, followed by alkylation steps to install the 2-methoxyphenyl and phenyl substituents.
Alkylation : Sodium hydride-mediated alkylation of methyl 3-oxo-3-phenylpropanoate with 2-(bromomethyl)anisole derivatives under reflux in tetrahydrofuran has been reported to yield the desired this compound after purification.
Method 4: Catalytic Enantioselective Synthesis
Chiral Catalysis : Use of chiral chromium (II) chloride complexes and epoxide ring-opening strategies have been explored to synthesize enantiopure derivatives of this compound, enhancing stereoselectivity.
Purification : Products are purified by silica gel chromatography using n-hexane and ethyl acetate mixtures.
Comparative Data Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Methoxybenzaldehyde + methyl ketene acetal | Amb-F (5 mol%), Dowex-H (20 mol%) | 60 °C (3 h), then 30 °C (5 h) | 80-90 | Recrystallization, chromatography | Low E-factor, green chemistry approach |
| 2 | 3-(2-Methoxyphenyl)propanoic acid | Borane-THF complex, Methanol, acid catalyst | Reflux, 4 h reduction + esterification | ~100 (alcohol), >80 (ester) | Silica gel chromatography | High yield, classical esterification |
| 3 | Methyl 3-oxo-3-phenylpropanoate + bromomethyl anisole | Sodium hydride, THF | Reflux, 4-5 h | 70-85 | Extraction, chromatography | Carbonylation and alkylation route |
| 4 | Epoxides and substituted anilines | Chromium(II) chloride, chiral ligands | Room temperature to reflux | 60-75 | Silica gel chromatography | Enantioselective synthesis |
Research Results and Analysis
The method involving methyl trimethylsilyl dimethylketene acetal and 2-methoxybenzaldehyde catalyzed by Amb-F and Dowex-H resin provides a sustainable and efficient route with good yields and minimal waste generation.
Esterification of 3-(2-methoxyphenyl)propanoic acid via borane reduction and subsequent methylation is well-documented with near quantitative yields for the intermediate alcohol and high overall efficiency.
Sodium hydride-mediated alkylation reactions in tetrahydrofuran under reflux conditions afford the target ester with moderate to high yields and are suitable for scale-up.
Enantioselective catalytic methods, though more complex, offer access to chiral this compound derivatives, which are valuable in pharmaceutical research.
Chemical Reactions Analysis
Acid- or Base-Catalyzed Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-methoxyphenyl)-2-phenylpropanoic acid. Key findings include:
-
Conditions :
-
Acidic: HCl (2 M) in methanol/water, reflux for 4–6 hours.
-
Basic: NaOH (1 M) in ethanol/water, 80°C for 3 hours.
-
-
Yield : >85% under optimized conditions.
-
Mechanism : Nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.
Copper-Catalyzed C–H Oxidation
The benzylic C–H bond adjacent to the ester group is susceptible to oxidation:
-
Reagents : Cu(OAc)₂ (5–10 mol%), molecular O₂, AcOH/MeCN solvent .
-
Conditions : 100°C for 1 hour under O₂ atmosphere.
-
Product : 3-(2-Methoxyphenyl)-2-phenyl-2-oxopropanoate (keto-ester) .
-
Mechanism : Copper peroxide intermediate formation, followed by heterolytic cleavage (Chart 5 in ).
Chromium-Based Oxidation
Strong oxidants like CrO₃ convert the ester to a ketone or carboxylic acid derivative under acidic conditions.
Hydrogenation
Catalytic hydrogenation reduces the ester to the corresponding alcohol:
-
Reagents : Pd/C (10 wt%), H₂ (1 atm).
-
Conditions : 25°C, 12 hours in ethanol.
-
Yield : 78%.
Borohydride Reduction
Selective reduction of the ester to a primary alcohol is achieved using NaBH₄ in THF/MeOH.
Transesterification
The methoxy group can be replaced with other alkoxy groups:
-
Reagents : Alcohol (e.g., ethanol), H₂SO₄ catalyst.
-
Conditions : Reflux for 8–12 hours.
-
Product : Ethyl 3-(2-methoxyphenyl)-2-phenylpropanoate.
Methoxycarbonylation
In Pd-catalyzed reactions, the compound participates in carbonylation:
Precursor to Bioactive Molecules
The compound serves as an intermediate in synthesizing:
-
Anti-inflammatory agents : Through oxidation to α-keto esters.
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate has garnered attention for its potential therapeutic properties. It is particularly noted in the development of novel pharmaceutical compounds.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer activities. A study synthesized various compounds based on this structure and tested their efficacy against HeLa cells, revealing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Cardiovascular Effects
The compound has also been investigated for cardiovascular effects, particularly in relation to anti-cholinergic properties. Some derivatives have shown potential in enhancing heart function and circulation, similar to established drugs like terodiline, which is known for its long biological half-life and multi-effect pharmacological properties .
Cosmetic Applications
In the cosmetic industry, this compound serves as a key ingredient due to its favorable properties.
Skin Care Formulations
The compound is utilized in formulations aimed at improving skin texture and hydration. Its ability to enhance the bioavailability of active ingredients makes it a valuable component in topical applications .
| Application | Functionality |
|---|---|
| Moisturizers | Enhances skin hydration |
| Anti-aging creams | Improves skin elasticity |
Delivery Systems
Recent innovations involve using this compound in nanoparticle formulations for controlled release of active agents. This approach not only enhances the stability of cosmetic products but also improves their efficacy .
Agricultural Applications
Emerging research suggests that this compound may have applications in agriculture, particularly as a bioactive compound.
Pesticide Development
Studies are exploring the use of this compound in developing environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms. Its structural modifications can lead to enhanced efficacy against various agricultural pests .
Case Study 1: Anticancer Efficacy
A series of synthesized derivatives were tested against cancer cell lines, demonstrating that modifications to the this compound structure could significantly enhance anticancer activity compared to baseline compounds .
Case Study 2: Cosmetic Formulation Stability
In a comparative study on cosmetic formulations containing this compound, researchers found that products exhibited improved stability and skin penetration compared to traditional formulations lacking this compound .
Mechanism of Action
The mechanism by which Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate exerts its effects depends on its specific application. In drug development, the ester may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary, but typically include enzymes such as esterases and pathways related to the metabolism of esters.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) Chlorophenyl vs. Methoxyphenyl Derivatives
- Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate (CAS 133373-32-7, C₁₀H₁₁ClO₃, MW 214.65 g/mol): Replacing the 2-methoxyphenyl group with a 2-chlorophenyl group introduces electronegative chlorine, enhancing electrophilicity. Such modifications are critical in designing prodrugs or optimizing pharmacokinetics .
b) Aminophenyl and Sulfanyl Derivatives
- Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS 178870-15-0, C₁₆H₁₇NO₃S, MW 303.38 g/mol): The presence of a sulfanyl (-S-) bridge and an amino group introduces hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzymes or receptors). This compound’s increased nitrogen and sulfur content may improve binding affinity in therapeutic applications, such as enzyme inhibition .
Fluorinated Analogs
a) Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS 1706452-47-2, C₁₂H₁₂F₂O₄, MW 258.22 g/mol):
Fluorine atoms at the 2-position increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The 3-methoxyphenyl substitution shifts electronic effects compared to the 2-methoxy analog, altering regioselectivity in reactions .
b) Methyl 3-methoxy-2-(trifluoromethyl)propanoate (CAS 359-88-6, C₆H₇F₃O₃, MW 184.11 g/mol):
The trifluoromethyl group is strongly electron-withdrawing, reducing ester hydrolysis rates. This property is advantageous in agrochemicals or polymers requiring prolonged environmental stability .
Methyl vs. Ethyl Esters
- The selenadiazole ring introduces selenium, which can act as a catalyst or redox-active center in medicinal chemistry .
Positional Isomerism of Methoxy Groups
- 2-(3-Methoxyphenyl)-2-methylpropanoic acid (C₁₁H₁₄O₃, MW 194.23 g/mol): Moving the methoxy group from the 2- to 3-position on the phenyl ring alters steric hindrance and resonance effects. The methyl group on the propanoate backbone further restricts conformational flexibility, impacting binding to biological targets .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(2-methoxyphenyl)-2-phenylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-(2-methoxyphenyl)-2-phenylpropanoic acid using methanol and acid catalysts (e.g., H₂SO₄) under reflux. Optimization includes:
- Catalyst selection : Sulfonic acid resins reduce side reactions compared to traditional acids .
- Solvent systems : Anhydrous toluene improves ester yield by minimizing hydrolysis .
- Temperature control : Maintaining 80–90°C prevents decarboxylation of intermediates .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the ester. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., methoxy protons at δ 3.3–3.5 ppm, ester carbonyl at δ 170–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 286.12) .
- HPLC analysis : Quantify impurities using reverse-phase methods (detection limit: 0.1% w/w) .
- X-ray crystallography : Single-crystal analysis with SHELX refines bond angles and torsional strain .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Segregate organic waste for incineration by certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to assess binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- QSAR studies : Train models on phenylpropanoate derivatives to correlate substituent effects (e.g., methoxy position) with bioactivity .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 3.2, moderate blood-brain barrier permeability) .
Q. How do crystallographic data discrepancies arise, and how can they be resolved?
- Methodological Answer :
- Source of discrepancies : Polymorphism or solvent inclusion during crystal growth may alter unit cell parameters .
- Resolution strategies :
- Refine data using SHELXL with TWIN/BASF commands for twinned crystals .
- Compare with databases (e.g., Cambridge Structural Database) to validate bond lengths/angles .
Q. What analytical methods resolve contradictions in impurity profiling between synthesis batches?
- Methodological Answer :
- LC-MS/MS : Identifies trace impurities (e.g., methyl 2-phenylpropanoate byproducts) with MRM transitions .
- GC-MS headspace analysis : Detects volatile side products (e.g., residual methanol) at ppm levels .
- Statistical analysis : Multivariate analysis (PCA) correlates reaction conditions (e.g., catalyst type) with impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
